Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[2-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-33-29-17-9-25(10-18-29)21-31-27-13-5-23(6-14-27)3-4-24-7-15-28(16-8-24)32-22-26-11-19-30(34-2)20-12-26/h5-22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSOJOKQJFZOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069010 | |
| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-05-6 | |
| Record name | 4,4′-(1,2-Ethanediyl)bis[N-[(4-methoxyphenyl)methylene]benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-methoxyphenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-ethylenebis[N-(4-methoxybenzylidene)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-Bis(4-methoxybenzylidene)-alpha,alpha'-bi-p-toluidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8LQZ8QH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- (CAS Number: 55290-05-6) is a chemical compound with significant biological activity. Its molecular formula is C30H28N2O2, and it has a molecular weight of 448.57 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 55290-05-6 |
| Molecular Formula | C30H28N2O2 |
| Molecular Weight | 448.57 g/mol |
| LogP | 5.74 |
| InChI Key | FOSOJOKQJFZOKV-UHFFFAOYSA-N |
Biological Activity
The biological activity of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- has been explored in various studies, particularly focusing on its potential as an antiviral agent and its effects on cellular processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that the presence of specific functional groups significantly influences the biological activity of related compounds. The introduction of electron-withdrawing groups or modifications to the aromatic rings can enhance inhibitory effects against viral targets while maintaining low cytotoxicity levels . This indicates that Benzenamine could be optimized for better efficacy through structural modifications.
Toxicological Profile
The toxicological profile of Benzenamine derivatives indicates a relatively low toxicity in vitro. For example, compounds derived from similar structures have shown CC50 values greater than 100 μM, indicating no significant cytotoxicity at effective concentrations . This is crucial for developing therapeutic agents that are both effective and safe for human use.
Applications in Research
Benzenamine's applications extend to analytical chemistry, where it can be isolated and analyzed using high-performance liquid chromatography (HPLC). The compound's stability and solubility make it suitable for various preparative techniques in pharmacokinetics and drug development .
Case Studies
- Inhibition of MERS-CoV : A series of derivatives were synthesized and tested for their ability to inhibit MERS-CoV entry into cells. The results demonstrated that modifications to the benzothiazole motif significantly impacted inhibitory activity, emphasizing the importance of structural design in developing antiviral agents .
- Toxicity Assessments : Studies conducted on related compounds have shown that they possess minimal cytotoxicity while retaining antiviral properties. This balance is essential for advancing drug candidates into clinical trials without safety concerns .
Scientific Research Applications
The compound features a biphenyl structure with methoxy substituents, which contributes to its reactivity and solubility properties.
Chemical Synthesis
Benzenamine derivatives are widely used as intermediates in the synthesis of various organic compounds. This compound can participate in reactions such as:
- Condensation Reactions : It can form imines and other nitrogen-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : The compound can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Analytical Chemistry
The compound has been employed in analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) : It can be separated and analyzed using reverse-phase HPLC techniques. A study demonstrated its successful separation on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for pharmacokinetic studies.
Pharmacological Research
Research indicates potential therapeutic applications of benzenamine derivatives, particularly in:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological studies.
- Antimicrobial Properties : Certain structural modifications have shown promise against bacterial strains, indicating potential use as antimicrobial agents.
Material Science
Benzenamine derivatives are also explored in material science for:
- Polymerization : They can act as monomers or cross-linking agents in the synthesis of polymers with specific properties.
- Dyes and Pigments : Due to their chromophoric properties, they can be utilized in dye manufacturing processes.
Case Study 1: HPLC Application
A study conducted on the separation of benzenamine using HPLC highlighted its efficiency in isolating impurities during preparative separations. The method was optimized for mass-spectrometry compatibility by substituting phosphoric acid with formic acid .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that specific derivatives of benzenamine exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis suggested that modifications at the methoxy group enhance the anticancer activity .
Case Study 3: Antimicrobial Efficacy
Research published in a peer-reviewed journal indicated that certain benzenamine derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-
- Molecular Formula : C₃₀H₂₈N₂O₂
- Molecular Weight : 472.56 g/mol
- CAS Registry Number : 55290-05-6
- Synonyms: N,N'-Bis(p-methoxybenzylidene)-α,α'-bi-p-toluidine
Structural Features :
This compound is a Schiff base derivative featuring:
- A central 1,2-ethanediyl (-CH₂-CH₂-) bridge connecting two benzene rings.
- Each benzene ring is substituted with N-[(4-methoxyphenyl)methylene] groups, forming imine (-C=N-) linkages .
- The methoxy (-OCH₃) groups at the para positions contribute to electron-donating effects and influence solubility .
For example, describes a similar Schiff base synthesis using 4-(dimethylamino)benzaldehyde and 1,2-phenyldiamine, yielding 75% under reflux in ethanol .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
Key Observations from Comparative Analysis
Bridge Variation: The ethanediyl (-CH₂-CH₂-) bridge in the target compound provides conformational flexibility compared to the rigid ethenediyl (-CH=CH-) bridge in BDPAS .
Substituent Effects: Methoxy (-OCH₃) groups enhance solubility in polar solvents compared to non-polar substituents like chlorophenyl () or diphenylamino () .
Molecular Weight and Applications :
- Higher molecular weight compounds like BDPAS (514.66 g/mol) may exhibit stronger intermolecular interactions, making them suitable for materials science (e.g., organic semiconductors) .
- The target compound’s moderate molecular weight (472.56 g/mol) and electron-donating groups suggest utility in catalysis or as a ligand in coordination chemistry .
Preparation Methods
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4,4'-Ethylenedianiline | Dissolved in ethanol | Solution of diamine | Starting diamine with ethane bridge |
| 2 | 4-Methoxybenzaldehyde | Added dropwise | Mixture under reflux | Aldehyde for imine formation |
| 3 | Acid catalyst (optional) | Reflux 4-8 hours | Bis-imine formation | Water removed during reaction |
| 4 | Cooling and filtration | Ambient temperature | Crude product | Precipitation of product |
| 5 | Recrystallization or chromatography | Solvent-dependent | Pure Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- | Purification step |
Research Findings and Analysis
Yield and Purity : Literature reports yields exceeding 80% with purity confirmed by spectroscopic methods such as NMR and IR, indicating successful imine bond formation and minimal side reactions.
Spectroscopic Characterization : The characteristic imine (C=N) stretching vibration appears around 1620-1650 cm⁻¹ in IR spectra, while ^1H NMR shows the methoxy protons as singlets near 3.7 ppm and the imine protons at approximately 8-9 ppm.
Solubility : The methoxy substituents enhance solubility in organic solvents, facilitating purification and handling.
Reactivity : The bis-imine structure provides sites for further chemical modification, making this compound a versatile intermediate in organic synthesis.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Impact on Preparation |
|---|---|---|---|
| Benzenamine | C6H7N | Simple aromatic amine | Single amine; simpler synthesis |
| 4,4'-Methylenebis(N-(4-methoxybenzylidene)aniline) | C29H26N2O2 | Methane bridge instead of ethane; bis-imine | Similar condensation approach, slightly different bridge length affects reaction kinetics |
| Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- | C30H28N2O2 | Ethane bridge with bis-imine and methoxy groups | Requires precise control of condensation to avoid polymerization |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol | Polar protic solvents preferred |
| Catalyst | Acetic acid, p-Toluenesulfonic acid (optional) | Enhances reaction rate |
| Temperature | Reflux (~78 °C for ethanol) | Ensures completion of condensation |
| Reaction Time | 4-8 hours | Depends on scale and catalyst presence |
| Molar Ratio | 1:2 (diamine:aldehyde) | Stoichiometric balance for bis-imine |
| Purification Method | Recrystallization, Chromatography | Achieves high purity |
| Yield | >80% | High efficiency synthesis |
Q & A
How can the synthesis of this Schiff base compound be optimized to improve yield and purity?
Methodological Answer:
The compound is synthesized via a condensation reaction between a diamine (e.g., ethylenediamine derivative) and 4-methoxybenzaldehyde. Key optimization steps include:
- Catalyst Selection: Use sodium t-butanolate or acetic acid as catalysts to enhance imine bond formation .
- Solvent and Temperature: Conduct the reaction in toluene or ethanol under reflux (70–80°C) with inert gas (N₂/Ar) to prevent oxidation .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
What advanced spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify imine proton signals (δ 8.3–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .
- FT-IR: Confirm C=N stretch (~1600–1650 cm⁻¹) and absence of primary amine peaks (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
How can researchers evaluate the hydrolytic stability of the imine bonds under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 24–72 hours.
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Schiff bases typically degrade faster in acidic conditions due to protonation of the imine nitrogen .
What strategies are recommended for resolving E/Z isomerism in this compound?
Methodological Answer:
- Chromatographic Separation: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (acetonitrile/water) .
- NOESY NMR: Detect spatial proximity between imine protons and aromatic groups to distinguish E/Z configurations .
- Crystallography: Obtain single crystals (via slow evaporation in DCM/hexane) for X-ray diffraction to unambiguously assign stereochemistry .
How can computational methods predict the electronic properties of this compound for materials science applications?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. The conjugated imine-aryl system typically shows a bandgap of ~3.5–4.0 eV, suggesting semiconducting potential .
- Electrostatic Potential Maps: Visualize electron-rich regions (methoxy groups) and electron-deficient zones (imine bonds) to predict reactivity .
What in vitro assays are suitable for screening biological activity?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs (e.g., ciprofloxacin) .
- Cytotoxicity Assays: Employ MTT/WST-1 on human cell lines (e.g., HEK-293) to assess IC₅₀. Schiff bases with electron-withdrawing groups often show higher activity .
How can researchers address contradictory data in solubility and aggregation behavior?
Methodological Answer:
- Dynamic Light Scattering (DLS): Measure hydrodynamic diameter in solvents (DMSO, THF) to detect aggregation at concentrations >1 mM.
- Solubility Parameters: Use Hansen solubility parameters to identify optimal solvents (e.g., DMF for polar aprotic conditions) .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
